Allele-Specific STING Activation: M04 Activates WT but Not HAQ STING, in Contrast to cGAMP and diABZI
In HEK293T cells expressing wild-type human STING, M04 robustly induces an IFN-β reporter gene, whereas it fails to activate the reporter in cells expressing the R71H-G230A-R293Q (HAQ) STING variant. In contrast, the endogenous STING ligand cGAMP activates both WT and HAQ variants, and the synthetic agonist diABZI also shows some activity on HAQ [1][2]. This allele specificity is validated by immunoblotting for phosphorylated IRF3 in THP-1 cells (endogenous HAQ), where M04 induces no phosphorylation while cGAMP does [1].
| Evidence Dimension | Activation of STING variants (IFN-β reporter induction) |
|---|---|
| Target Compound Data | Induces reporter in WT STING-expressing cells; no induction in HAQ STING-expressing cells at 75 µM |
| Comparator Or Baseline | cGAMP: induces reporter in both WT and HAQ STING-expressing cells; diABZI: partially active on HAQ |
| Quantified Difference | M04 shows complete loss of activity on HAQ STING compared to WT; cGAMP retains activity on HAQ (qualitative from reporter assays and immunoblots) |
| Conditions | HEK293T cells transiently transfected with STING variants and IFN-β-LUC reporter; THP-1 cells (endogenous HAQ) with immunoblotting for p-IRF3 |
Why This Matters
This differential activity enables precise dissection of STING-WT-specific signaling pathways and is critical for studies in human cohorts or patient-derived samples where STING genotype varies.
- [1] Abraham J, Botto S, Mizuno N, et al. Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner. Front Immunol. 2020;11:1430. Figures 6, 7. View Source
- [2] Bertin Bioreagent. M04 Product Page. CAT N°: 35454. View Source
